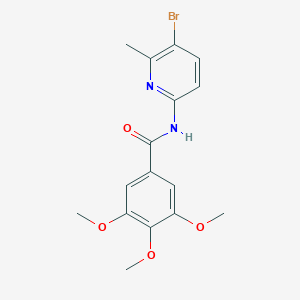![molecular formula C22H26ClN3O3 B278371 N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide](/img/structure/B278371.png)
N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide, also known as ML277, is a small molecule inhibitor of the potassium ion channel KCNQ1. It was first identified in a high-throughput screening assay and has since been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide works by binding to the pore region of KCNQ1, thereby blocking the flow of potassium ions through the channel. This results in the inhibition of the repolarization phase of the cardiac action potential, leading to prolongation of the QT interval. In addition, N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide has been shown to modulate the activity of other ion channels, including KCNQ2/3 and TRPC6.
Biochemical and physiological effects
N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide has been shown to have a number of biochemical and physiological effects, including the prolongation of the QT interval, the inhibition of insulin secretion, and the suppression of epileptic seizures. In addition, it has been shown to have anti-inflammatory and analgesic effects in animal models of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide is its high selectivity for KCNQ1, which makes it a valuable tool for studying the role of this ion channel in various diseases. However, one of the limitations of N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide is its relatively low potency, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide, including the development of more potent and selective inhibitors of KCNQ1, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. In addition, further studies are needed to determine the long-term safety and efficacy of N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide in animal models and humans.
Métodos De Síntesis
The synthesis of N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide involves several steps, including the reaction of 3-chloro-4-nitroaniline with 2-methoxybenzoic acid to form an intermediate, which is then reacted with 4-(2-methylpropanoyl)piperazine to yield the final product.
Aplicaciones Científicas De Investigación
N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cardiac arrhythmias, epilepsy, and diabetes. It has been shown to be a potent and selective inhibitor of KCNQ1, which plays a critical role in regulating the electrical activity of the heart, pancreas, and brain.
Propiedades
Nombre del producto |
N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide |
|---|---|
Fórmula molecular |
C22H26ClN3O3 |
Peso molecular |
415.9 g/mol |
Nombre IUPAC |
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C22H26ClN3O3/c1-15(2)22(28)26-12-10-25(11-13-26)19-9-8-16(14-18(19)23)24-21(27)17-6-4-5-7-20(17)29-3/h4-9,14-15H,10-13H2,1-3H3,(H,24,27) |
Clave InChI |
MCORYRSMCMWBIY-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3OC)Cl |
SMILES canónico |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278288.png)
![3-(benzyloxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278289.png)
![N-{3-[(3-bromobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278293.png)
![N-{3-[(3-bromo-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278294.png)


![5-chloro-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278297.png)

![N-{3-[(2,2-dimethylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278300.png)
![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B278303.png)
![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278304.png)

![3-ethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278309.png)
![2-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278310.png)